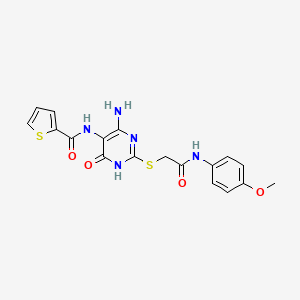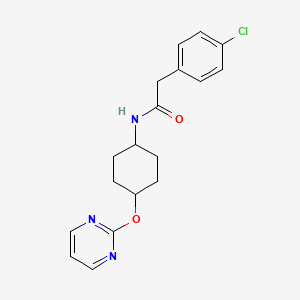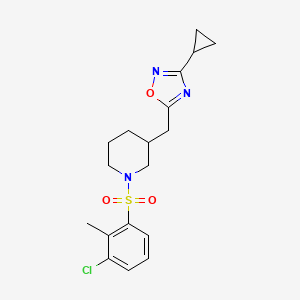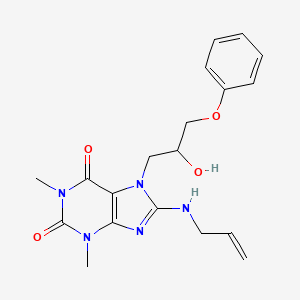![molecular formula C19H19NO2 B2561152 N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide CAS No. 2411178-08-8](/img/structure/B2561152.png)
N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide, also known as HPPB, is a chemical compound that has gained significant attention in the field of scientific research. HPPB is a synthetic compound that has been synthesized through a series of chemical reactions. The compound has been found to have potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In
Applications De Recherche Scientifique
N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide has been found to have potential applications in various fields of scientific research. The compound has been studied for its potential as a therapeutic agent for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide has also been studied for its potential as an analgesic and anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide is not fully understood. However, it has been suggested that the compound may act as an allosteric modulator of the GABA-A receptor. The GABA-A receptor is a neurotransmitter receptor that is involved in the regulation of neuronal excitability. Allosteric modulation of the GABA-A receptor by N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide may lead to the enhancement of GABAergic neurotransmission, which may have therapeutic implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide has been found to have a number of biochemical and physiological effects. The compound has been shown to increase the levels of GABA in the brain, which may contribute to its potential therapeutic effects. N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide has also been found to have anti-inflammatory and analgesic effects, which may be related to its ability to modulate the GABA-A receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. This makes it a cost-effective compound for use in lab experiments. However, one limitation of using N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments involving N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide.
Orientations Futures
There are several future directions for the study of N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide. One direction is to further explore the potential therapeutic applications of the compound in the treatment of neurological disorders. Another direction is to investigate the mechanism of action of N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide in more detail. This may involve the use of advanced techniques such as X-ray crystallography and NMR spectroscopy to determine the structure of N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide and its interaction with the GABA-A receptor. Additionally, future studies may investigate the potential side effects of N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide and its safety profile.
Méthodes De Synthèse
The synthesis of N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide involves a series of chemical reactions. The starting material for the synthesis is 4-bromobenzophenone, which is reacted with magnesium to form a Grignard reagent. The Grignard reagent is then reacted with 3-chloropropionyl chloride to form the intermediate product. The intermediate product is then reacted with but-2-yn-1-ol to form the final product, N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide.
Propriétés
IUPAC Name |
N-[(1S)-3-hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-2-6-19(22)20-18(13-14-21)17-11-9-16(10-12-17)15-7-4-3-5-8-15/h3-5,7-12,18,21H,13-14H2,1H3,(H,20,22)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCACCJPMYVEGKY-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(CCO)C1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC(=O)N[C@@H](CCO)C1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dichlorophenyl)-8-methoxy-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2561069.png)




![N-(1-cyano-1-methylethyl)-2-[(3-ethynylphenyl)[(methylcarbamoyl)methyl]amino]-N-methylacetamide](/img/structure/B2561078.png)
![3,3'-(4-Nitrobenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one]](/img/structure/B2561079.png)

![2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B2561083.png)

![3-(2-methoxyethyl)-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2561086.png)
![(2S)-N-Methyl-1-[4-[(prop-2-enoylamino)methyl]benzoyl]pyrrolidine-2-carboxamide](/img/structure/B2561087.png)

![(E)-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2561089.png)